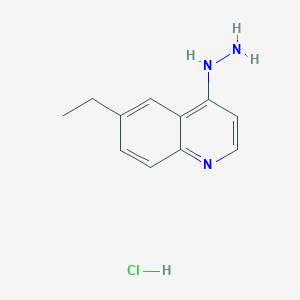

4-Hydrazino-6-ethylquinoline hydrochloride

Description

Contextualization within Quinoline (B57606) Chemistry: Importance and Structural Features

The quinoline scaffold is a privileged heterocyclic system in medicinal and materials chemistry. nih.govresearchgate.net Structurally, it is an aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.comnih.gov This fusion of two distinct ring systems imparts a unique combination of chemical properties, making it a versatile building block for a vast array of functional molecules. researchgate.net

Quinoline and its derivatives are prevalent in nature, forming the core of many alkaloids, with quinine (B1679958) being a historically significant example used to treat malaria. rsc.orgnih.gov In modern pharmaceutical science, the quinoline nucleus is a key component in a wide range of therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, and antiviral activities. nih.govingentaconnect.comorientjchem.org The development of drugs such as chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial) highlights the scaffold's importance. rsc.org The planar, aromatic nature of the quinoline ring allows it to participate in various molecular interactions, a feature leveraged in drug design. ingentaconnect.com 4-Hydrazino-6-ethylquinoline hydrochloride, as a derivative, is built upon this pharmacologically significant scaffold, suggesting its potential as a precursor to new bioactive compounds.

Role of Hydrazino Moieties in Heterocyclic Compound Development

The hydrazino group (-NHNH₂) is a highly valuable functional group in organic synthesis, serving as a versatile building block for a wide range of nitrogen-containing heterocyclic compounds. nbinno.com Hydrazine (B178648) and its derivatives are powerful nucleophiles and convenient reductants, with reaction by-products that are often limited to nitrogen gas and water. wikipedia.org This reactivity makes them crucial intermediates in constructing complex molecular architectures. nbinno.com

One of the most significant applications of the hydrazino moiety is in the synthesis of hydrazones (R₁R₂C=NNH₂). wikipedia.org This is typically achieved through a condensation reaction with aldehydes or ketones. wikipedia.orgnumberanalytics.com Hydrazones themselves are not merely intermediates but constitute an important class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. nih.govscispace.comomicsonline.org The azometine group (-NHN=CH-) present in hydrazones is a key pharmacophore responsible for these diverse biological effects. scispace.comomicsonline.org Consequently, the presence of the hydrazino group in this compound makes it a highly reactive and strategic starting material for synthesizing novel quinoline-hydrazone hybrids and other complex heterocyclic systems. rsc.org

Significance of the 6-Ethyl Substitution Pattern

The specific substitution pattern on the quinoline ring is critical in modulating the molecule's physicochemical properties and biological activity. The introduction of substituents on the benzene portion of the quinoline scaffold can significantly influence factors such as electron density, lipophilicity, and steric profile, which in turn affect molecular interactions and therapeutic efficacy. rsc.orgorientjchem.org

Chemical Identity and Properties

Below is a data table summarizing the key identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydrazinyl-6-ethylquinoline;hydrochloride | pschemicals.com |

| CAS Number | 1170599-72-0 | pschemicals.comscbt.com |

| Chemical Formula | C₁₁H₁₄ClN₃ | pschemicals.com |

| Molecular Weight | 223.7 g/mol | scbt.com |

Comparative Data of Related Quinoline Compounds

To better understand the structural context, the following table compares the molecular formula and weight of the title compound with its unsubstituted and 6-ethoxy analogues.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₄ClN₃ | 223.7 |

| 6-Hydrazinylquinoline hydrochloride | C₉H₁₀ClN₃ | 195.65 nih.gov |

| 4-Hydrazino-6-ethoxyquinoline hydrochloride | C₁₁H₁₄ClN₃O | 239.7 nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1170599-72-0 |

|---|---|

Molecular Formula |

C11H14ClN3 |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

(6-ethylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H13N3.ClH/c1-2-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H |

InChI Key |

MTFUQQQWJATNLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CN=C2C=C1)NN.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Hydrazino 6 Ethylquinoline Hydrochloride

Precursor Synthesis Pathways to the Quinoline (B57606) Core

The formation of the 6-ethylquinoline (B35026) scaffold is the foundational stage in the synthesis of the target molecule. This can be accomplished through several established and contemporary synthetic routes.

Friedländer Condensation and its Variants for Ethylquinoline Scaffold

The Friedländer condensation is a classical and versatile method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgwikipedia.orgjk-sci.comorganicreactions.orgresearchgate.netresearchgate.net To construct the 6-ethylquinoline scaffold, a suitable starting material would be 2-amino-5-ethylbenzaldehyde (B13127175) or 2-amino-5-ethylacetophenone. The reaction of either of these precursors with a simple carbonyl compound like acetaldehyde (B116499) would yield 6-ethylquinoline.

Modern variations of this reaction often employ catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids to improve yields and reaction conditions. wikipedia.org These catalysts can facilitate the condensation and subsequent cyclodehydration under milder conditions.

Table 1: Illustrative Friedländer Condensation for Substituted Quinolines

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl | Catalyst | Product |

| 2-Aminoacetophenone | Ethyl acetoacetate | Piperidine | Ethyl 2,4-dimethylquinoline-3-carboxylate |

| 2-Aminobenzaldehyde | Cyclohexanone | KOH | 1,2,3,4-Tetrahydroacridine |

| 2-Amino-5-chlorobenzophenone | Phenylacetonitrile | Sodium ethoxide | 6-Chloro-2-phenyl-4-aminoquinoline |

Pfitzinger and Conrad-Limpach Reactions Applied to Quinoline Precursors

The Pfitzinger reaction offers an alternative route, utilizing the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. wikipedia.orgjocpr.comijsr.netui.ac.idresearchgate.net For the synthesis of a 6-ethylquinoline precursor, 5-ethylisatin would be the required starting material. The reaction of 5-ethylisatin with a suitable ketone or aldehyde, followed by decarboxylation, would yield the 6-ethylquinoline core.

The Conrad-Limpach reaction, on the other hand, involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgsynarchive.comjptcp.comresearchgate.net To obtain a 6-ethyl-substituted quinoline, 4-ethylaniline (B1216643) would be reacted with a β-ketoester such as ethyl acetoacetate. This reaction typically proceeds in two stages: the formation of a β-arylaminoacrylate at a lower temperature, followed by a high-temperature cyclization to afford a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgsynarchive.com Specifically, the reaction of 4-ethylaniline with diethyl ethoxymethylenemalonate is a known method to produce ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate.

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed methods for the efficient construction of quinoline rings. nih.gov These reactions often offer high atom economy, milder reaction conditions, and broad substrate scope. Catalysts based on palladium, rhodium, copper, and platinum have been successfully employed in various annulation and cyclization strategies. acs.org

For instance, a palladium-catalyzed coupling of a substituted o-haloaniline with an alkyne can lead to the formation of the quinoline ring. In the context of 6-ethylquinoline synthesis, this could involve the reaction of 2-amino-5-ethyl-iodobenzene with a suitable alkyne. Another approach is the catalytic hydroamination and subsequent cyclization of anilines with alkynes or alkenes. For example, the reaction of anilines with ethylene (B1197577) in the presence of a platinum catalyst can yield quinaldine (B1664567) derivatives. acs.org

Oxidative Annulation Strategies for Quinoline Formation

Oxidative annulation strategies represent a powerful and increasingly popular approach for quinoline synthesis, often proceeding via C-H bond activation. organic-chemistry.orgmdpi.com These methods typically involve the reaction of anilines with various coupling partners in the presence of a transition-metal catalyst and an oxidant.

One such strategy involves the reaction of anilines with aldehydes or ketones. For example, the reaction of an aniline with two molecules of an aldehyde, catalyzed by a copper-based system in the presence of air as the oxidant, can yield substituted quinolines. organic-chemistry.org To obtain a 6-ethylquinoline, 4-ethylaniline could be used as the starting aniline. Another variation involves the reaction of anilines with aliphatic alcohols, where the alcohol is first oxidized in situ to the corresponding aldehyde before participating in the quinoline-forming cascade. mdpi.com

Introduction of the Hydrazino Group at the C-4 Position

The final key transformation in the synthesis of 4-hydrazino-6-ethylquinoline hydrochloride is the introduction of the hydrazino moiety at the C-4 position of the pre-formed 6-ethylquinoline ring.

Nucleophilic Substitution Reactions with Hydrazine (B178648) Hydrate (B1144303)

The most direct and widely used method for introducing a hydrazino group at the 4-position of a quinoline ring is through the nucleophilic aromatic substitution of a suitable leaving group, most commonly a chlorine atom. mdpi.compharmascholars.comorgsyn.orgrsc.orgmdpi.com This requires the precursor, 4-chloro-6-ethylquinoline (B68812).

The synthesis of 4-chloro-6-ethylquinoline can be achieved by the chlorination of 6-ethyl-4-hydroxyquinoline (B1604984) (a product of the Conrad-Limpach synthesis) using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com

The subsequent reaction involves heating 4-chloro-6-ethylquinoline with hydrazine hydrate, often in a suitable solvent like ethanol (B145695). mdpi.compharmascholars.comorgsyn.org The highly nucleophilic hydrazine displaces the chloride ion at the C-4 position to yield 4-hydrazino-6-ethylquinoline. The final step is the treatment of this product with hydrochloric acid to form the stable hydrochloride salt.

Table 2: Nucleophilic Substitution of 4-Chloroquinolines with Hydrazine Hydrate

| 4-Chloroquinoline Derivative | Solvent | Reaction Conditions | Product |

| 4,7-Dichloroquinoline | Ethanol | Reflux, 8 h | 7-Chloro-4-hydrazinoquinoline (B1583878) |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanol | Reflux, 4 h | 4-Hydrazino-8-methylquinolin-2(1H)-one |

| 4-Chloro-6,7-dimethoxyquinoline | Ethanol | Reflux | 4-Hydrazino-6,7-dimethoxyquinoline |

Reductive Methods for Hydrazino Group Formation

The reaction mechanism involves the nucleophilic attack of the hydrazine molecule on the electron-deficient C4 carbon of the quinoline ring, leading to the displacement of the chloride leaving group. This reaction is a cornerstone in the synthesis of various hydrazino-substituted heterocyclic compounds. mdpi.compharmascholars.com

Alternative, more novel biocatalytic approaches for forming N-alkylhydrazine derivatives have been explored, utilizing imine reductases (IREDs) for the reductive amination of carbonyl compounds with hydrazines. nih.gov These enzymatic methods, often referred to as reductive hydrazinations, represent an emerging field in green chemistry. nih.gov However, for the specific synthesis of 4-hydrazino-6-ethylquinoline, the nucleophilic substitution of the corresponding 4-chloro derivative remains the most practical and widely inferred method.

The typical reaction is outlined as follows:

Starting Material: 4-chloro-6-ethylquinoline

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)

Solvent: Typically an alcohol, such as ethanol or isopropanol. pharmascholars.com

Reaction Type: Nucleophilic Aromatic Substitution

Optimization of Reaction Conditions and Yield for this compound

The efficiency and yield of the synthesis of 4-Hydrazino-6-ethylquinoline are highly dependent on the careful optimization of several key reaction parameters. These parameters influence the reaction rate, completion, and the profile of any potential by-products. The primary factors for optimization include the choice of solvent, reaction temperature, molar ratio of reactants, and reaction time.

Solvent Selection: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Alcohols like ethanol are commonly used. pharmascholars.com The polarity of the solvent can influence the rate of the nucleophilic aromatic substitution.

Temperature and Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates. The reaction is often carried out under reflux to maintain a consistent and elevated temperature, which can significantly shorten the reaction time. mdpi.compharmascholars.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure the consumption of the starting material.

Molar Ratio of Reactants: The stoichiometry of 4-chloro-6-ethylquinoline to hydrazine hydrate is a critical factor. An excess of hydrazine hydrate is typically used to drive the reaction to completion and maximize the conversion of the starting material.

The following interactive table summarizes typical parameters investigated during the optimization of the synthesis of 4-hydrazinoquinolines.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Ethanol | Isopropanol | n-Butanol | Ethanol generally provides a good balance of solubility and reaction rate. |

| Temperature | 80°C (Reflux) | 100°C | 60°C | Reflux temperature is often optimal for achieving a reasonable reaction rate without significant side product formation. |

| Hydrazine Hydrate (Equivalents) | 3 eq. | 5 eq. | 10 eq. | A moderate excess (e.g., 5 equivalents) is often sufficient to ensure high conversion. |

| Reaction Time | 4 hours | 8 hours | 12 hours | Reaction completion is typically monitored by TLC; 8 hours is a common timeframe. pharmascholars.com |

Through systematic optimization of these conditions, the yield of the 4-hydrazino-6-ethylquinoline free base can be maximized, often achieving high percentages before proceeding to the salt formation and purification steps.

Hydrochloride Salt Formation and Purification Techniques

Following the synthesis of the 4-hydrazino-6-ethylquinoline free base, the next crucial steps are its conversion to the hydrochloride salt and subsequent purification to meet the required quality standards. The hydrochloride salt often exhibits improved stability and handling characteristics compared to the free base.

Hydrochloride Salt Formation: The formation of the hydrochloride salt is typically achieved by treating a solution of the 4-hydrazino-6-ethylquinoline free base with hydrochloric acid. This can be done by bubbling dry hydrogen chloride gas through a solution of the base in a suitable organic solvent, such as ether or ethanol. scispace.com Alternatively, a solution of hydrochloric acid in an alcohol (e.g., ethanolic HCl) can be added to the solution of the free base. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Purification Techniques: Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, or residual solvents. The most common and effective method for purifying solid crystalline compounds is recrystallization.

The choice of solvent system for recrystallization is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility for the compound at lower temperatures, allowing for the recovery of purified crystals upon cooling. For quinoline derivatives, mixed solvent systems, such as ethanol/ethyl acetate (B1210297) or ethanol/water, are often employed to achieve the desired solubility profile. google.com The process involves dissolving the crude salt in a minimum amount of the hot solvent system, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table outlines a general procedure for the purification of hydrochloride salts via recrystallization.

| Step | Procedure | Purpose |

| 1. Solvent Selection | Test solubility of the crude product in various solvents and solvent mixtures. | To find a suitable system where the compound is soluble when hot and insoluble when cold. |

| 2. Dissolution | Dissolve the crude hydrochloride salt in a minimum amount of the chosen hot solvent system. | To create a saturated solution from which pure crystals can form. |

| 3. Filtration (Hot) | If insoluble impurities are present, filter the hot solution. | To remove any solid impurities. |

| 4. Crystallization | Allow the solution to cool slowly to room temperature, then potentially in an ice bath. | To induce the formation of well-defined, pure crystals. |

| 5. Isolation | Collect the crystals by vacuum filtration. | To separate the purified solid from the mother liquor containing impurities. |

| 6. Washing | Wash the crystals with a small amount of cold solvent. | To remove any residual mother liquor from the crystal surfaces. |

| 7. Drying | Dry the crystals under vacuum. | To remove any remaining solvent. |

Chemical Reactivity and Reaction Mechanisms of 4 Hydrazino 6 Ethylquinoline Hydrochloride

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process governed by the inherent electronic properties of the heterocyclic system and the directing effects of its substituents. In acidic conditions, typical for many EAS reactions, the quinoline nitrogen is protonated, which strongly deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring. tutorsglobe.com

The outcome of EAS on 4-Hydrazino-6-ethylquinoline is determined by the combined influence of the 4-hydrazino and 6-ethyl groups.

6-Ethyl Group : As an alkyl group, it is an activating substituent that directs incoming electrophiles to the ortho (position 5 and 7) and para (position 8, already occupied) positions through an inductive effect and hyperconjugation. libretexts.orgunizin.org

4-Hydrazino Group (-NHNH₂) : This group is analogous to the strongly activating amino (-NH₂) and hydroxyl (-OH) groups. It is a powerful ortho, para-director, donating electron density to the ring system via a resonance effect (+M). organicchemistrytutor.comwikipedia.org It activates the positions ortho (position 3 and 5) and para (position 8) to itself.

Considering the protonated state of the quinoline ring, electrophilic attack on the pyridine moiety (e.g., at position 3) is highly unlikely. The directing effects will therefore converge on the benzene (B151609) ring. The 6-ethyl group activates positions 5 and 7, while the 4-hydrazino group strongly activates positions 5 and 8. The synergistic activation at position 5 makes it the most probable site for electrophilic attack. Position 8 is also activated, but to a lesser extent than position 5.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Expected Major Product(s) |

| HNO₃ / H₂SO₄ (Nitration) | 4-Hydrazino-6-ethyl-5-nitroquinoline hydrochloride |

| Br₂ / FeBr₃ (Bromination) | 5-Bromo-4-hydrazino-6-ethylquinoline hydrochloride |

| SO₃ / H₂SO₄ (Sulfonation) | 4-Hydrazino-6-ethylquinoline-5-sulfonic acid hydrochloride |

The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate), followed by deprotonation to restore the aromaticity of the quinoline ring. youtube.com

Nucleophilic Reactions of the Hydrazino Moiety

The hydrazino group is a potent nucleophile due to the lone pairs of electrons on its nitrogen atoms. This moiety is the primary site for a variety of chemical transformations, including condensation and cyclization reactions.

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry. researchgate.net The reaction of 4-Hydrazino-6-ethylquinoline hydrochloride with a carbonyl compound typically requires a slightly acidic or neutral medium to facilitate the nucleophilic attack and subsequent dehydration. The terminal nitrogen (-NH₂) of the hydrazino group acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding N-(6-ethylquinolin-4-yl)hydrazone. A series of novel quinoline-based hydrazones have been synthesized and characterized for their biological activities. researchgate.net

The general mechanism involves two key steps:

Nucleophilic addition of the hydrazine to the carbonyl group to form a carbinolamine intermediate.

Acid-catalyzed dehydration of the carbinolamine to form the C=N double bond of the hydrazone.

Table 2: Examples of Hydrazone Formation Reactions

| Carbonyl Reactant | Product Name |

| Benzaldehyde | (E)-1-((6-ethylquinolin-4-yl)imino)-1-phenylmethanamine |

| Acetone | 2-((6-ethylquinolin-4-yl)imino)propan-2-amine |

| 4-Chlorobenzaldehyde | (E)-1-((6-ethylquinolin-4-yl)imino)-1-(4-chlorophenyl)methanamine |

| Cyclohexanone | 1-((6-ethylquinolin-4-yl)imino)cyclohexan-1-amine |

The bifunctional nature of the hydrazino group makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The quinoline-hydrazine scaffold can be cyclized to form triazoloquinolines and thiadiazoloquinolines, which are of significant interest in medicinal chemistry.

Triazole Formation: The synthesis of a fused 1,2,4-triazole (B32235) ring can be achieved through several methods. A common approach involves the reaction of the hydrazinoquinoline with a one-carbon synthon, such as formic acid or triethyl orthoformate. The reaction proceeds through the formation of an intermediate formylhydrazone, which then undergoes intramolecular cyclization and dehydration to yield the triazolo[4,3-a]quinoline system. This type of cyclization is a well-established method for preparing fused triazole heterocycles. nih.govorganic-chemistry.org

Reaction with Formic Acid: Heating 4-hydrazino-6-ethylquinoline with formic acid leads to the formation of 9-ethyl- tutorsglobe.comresearchgate.netiust.ac.irtriazolo[4,3-a]quinoline.

Thiadiazole Formation: Fused thiadiazole rings can also be synthesized. For instance, reaction with carbon disulfide in a basic medium yields a dithiocarbazate intermediate. Subsequent treatment with an acid can induce cyclization to form a thione-substituted triazoloquinoline. Alternatively, reaction of the hydrazine with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized under oxidative or acidic conditions to form aminothiadiazoles fused to the quinoline ring.

Table 3: Representative Cyclization Reactions

| Reagent(s) | Resulting Fused Heterocycle | Product Name Example |

| 1. Formic Acid (HCOOH), heat | tutorsglobe.comresearchgate.netiust.ac.irTriazole | 9-Ethyl- tutorsglobe.comresearchgate.netiust.ac.irtriazolo[4,3-a]quinoline |

| 2. Acetic Anhydride ((CH₃CO)₂O) | tutorsglobe.comresearchgate.netiust.ac.irTriazole | 9-Ethyl-1-methyl- tutorsglobe.comresearchgate.netiust.ac.irtriazolo[4,3-a]quinoline |

| 3. Carbon Disulfide (CS₂), KOH; then acid | tutorsglobe.comresearchgate.netiust.ac.irTriazolo[4,3-a]quinoline-1-thione | 9-Ethyl- tutorsglobe.comresearchgate.netiust.ac.irtriazolo[4,3-a]quinoline-1(2H)-thione |

| 4. Phenyl isothiocyanate, then H₂O₂ | Aminothiadiazole | N-Phenyl-5-(6-ethylquinolin-4-yl)-1,3,4-thiadiazol-2-amine |

Reactivity of the 6-Ethyl Substituent

The ethyl group at the C-6 position is attached to an aromatic ring, making its alpha-carbon a benzylic position. The C-H bonds at this benzylic position are weaker than typical alkyl C-H bonds and are susceptible to oxidation and free-radical reactions.

Oxidation: The benzylic methylene (B1212753) (-CH₂-) group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. Depending on the reaction conditions, the product can be 6-acetylquinoline (B1266891) or, upon more vigorous oxidation, quinoline-6-carboxylic acid. Enzymatic oxidation at specific positions on the quinoline ring has also been explored. rsc.org

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (e.g., bromine) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would yield 4-hydrazino-6-(1-bromoethyl)quinoline.

Acid-Base Properties and Protonation Equilibria

This compound is a salt, indicating it possesses at least one basic center that has been protonated by hydrochloric acid. The molecule has multiple potential sites for protonation: the quinoline ring nitrogen (N1), the nitrogen of the hydrazino group attached to the ring (Nα), and the terminal amino nitrogen of the hydrazino group (Nβ).

The basicity of these sites determines the protonation equilibrium.

Quinoline Nitrogen (N1): The ring nitrogen is generally the most basic site in quinoline and its derivatives. The pKa of the conjugate acid of quinoline is approximately 4.9. tutorsglobe.com Electron-donating groups, such as the hydrazino group at position 4, significantly increase the basicity of the ring nitrogen. For comparison, the pKaH for 4-aminoquinoline (B48711) is 9.2. iust.ac.ir Therefore, in this compound, the N1 position is the protonated site.

Hydrazino Nitrogens (Nα and Nβ): The lone pair on the Nα nitrogen is delocalized into the quinoline ring, reducing its basicity. The terminal Nβ nitrogen is more basic than Nα but less basic than the N1 ring nitrogen. Its basicity is comparable to that of aliphatic amines.

The primary equilibrium in an aqueous solution of the hydrochloride salt is the deprotonation of the quinolinium ion.

[C₁₁H₁₄N₃]⁺Cl⁻ ⇌ [C₁₁H₁₃N₃] + H⁺ + Cl⁻

In strongly acidic solutions (low pH), a second protonation could occur, likely at the terminal Nβ of the hydrazine moiety, to form a dicationic species. The consideration of pKa values is crucial in understanding the charge state of a molecule under varying pH conditions, which in turn affects its physicochemical and biological properties. researchgate.netrsc.org

Table 4: Potential Protonation Sites and Species

| Site of Protonation | Species | Predominant pH Range |

| N1 (Quinoline Ring) | Monocation (hydrochloride salt) | Moderately Acidic to Neutral |

| None | Neutral Molecule | Basic (pH > pKa₁) |

| N1 and Nβ | Dication | Strongly Acidic (pH < pKa₂) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. A full suite of one-dimensional and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the molecular framework, and offers insights into the dynamic behavior of the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling patterns in the ¹H NMR spectrum reveal the number of adjacent protons.

For 4-Hydrazino-6-ethylquinoline hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, the aliphatic protons of the ethyl group, and the exchangeable protons of the hydrazino moiety. uncw.edutsijournals.com The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for H2, H3, H5, H7, and H8. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl substituent on an aromatic ring. The hydrazino (-NHNH₂) protons would likely appear as broad, exchangeable signals.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. tsijournals.comresearchgate.net The spectrum would display signals for the nine carbons of the quinoline core and the two carbons of the ethyl group. The chemical shifts would differentiate between the carbons based on their hybridization and proximity to electronegative atoms like nitrogen. Carbons in the aromatic region typically resonate between δ 110-150 ppm, while the aliphatic carbons of the ethyl group would appear upfield (δ 15-30 ppm). compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydrazino-6-ethylquinoline

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |

| H2 | ~8.5 | d | C2 | ~148 |

| H3 | ~6.8 | d | C3 | ~110 |

| H5 | ~7.8 | d | C4 | ~155 |

| H7 | ~7.6 | dd | C4a | ~125 |

| H8 | ~7.9 | d | C5 | ~128 |

| Ethyl-CH₂ | ~2.8 | q | C6 | ~138 |

| Ethyl-CH₃ | ~1.3 | t | C7 | ~126 |

| NH/NH₂ | Broad | s | C8 | ~129 |

| C8a | ~145 | |||

| Ethyl-CH₂ | ~29 | |||

| Ethyl-CH₃ | ~15 |

Note: Predicted values are based on typical chemical shifts for substituted quinolines and related structures. Actual values may vary depending on solvent and experimental conditions. researchgate.netchemicalbook.compdx.edu

Two-dimensional NMR experiments are essential for confirming the complete molecular structure by establishing correlations between nuclei. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key COSY correlations would be observed between the -CH₂- and -CH₃ protons of the ethyl group, and among adjacent protons on the quinoline ring (e.g., between H7 and H8).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~2.8 ppm would show a cross-peak with the carbon signal at ~29 ppm, confirming their assignment to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edumagritek.com HMBC is crucial for connecting different structural fragments. Key correlations would link the ethyl protons to the C6 carbon of the quinoline ring, and the aromatic protons (e.g., H2 and H3) to the C4 carbon, confirming the substitution pattern of the entire molecule.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃ H7 ↔ H8 | Connectivity within the ethyl group and aromatic ring. |

| HSQC | H2 ↔ C2 Ethyl-CH₂ ↔ Ethyl-C | Direct ¹H-¹³C one-bond attachments. |

| HMBC | Ethyl-CH₂ ↔ C6, C5, C7 H5 ↔ C4, C6, C7 | Connectivity between the ethyl group and the quinoline core; confirms substitution positions. |

Dynamic processes such as conformational changes or tautomerism can be investigated using variable-temperature (VT) NMR. mdpi.comresearchgate.net For 4-Hydrazino-6-ethylquinoline, there is potential for tautomerism between the hydrazino form and a hydrazono tautomer. VT-NMR studies can help determine if an equilibrium exists in solution. researchgate.net At low temperatures, the exchange between tautomers might be slow on the NMR timescale, resulting in separate signals for each form. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, allowing for the calculation of the energy barrier for the exchange. mdpi.com Additionally, VT-NMR can provide information on the rotational barrier around the C4-N bond of the hydrazino group. nih.gov

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.net

For this compound, the free base has a molecular formula of C₁₁H₁₃N₃. HRMS analysis in positive ion mode would detect the protonated molecule [M+H]⁺ and its exact mass would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. libretexts.orggbiosciences.com Energetically unstable molecular ions break apart into smaller, more stable fragment ions. chemguide.co.ukwikipedia.org Plausible fragmentation pathways for this compound include the loss of the ethyl group (a loss of 29 Da) and cleavage of the hydrazino moiety.

Table 3: Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.1182 | Protonated molecular ion of the free base |

| [M-CH₂CH₃]⁺ | C₉H₈N₃⁺ | 158.0713 | Loss of the ethyl group |

| [M-N₂H₃]⁺ | C₁₁H₁₀N⁺ | 156.0808 | Loss of the hydrazino radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint. researchgate.netnih.gov

The spectra for this compound would show characteristic bands confirming the presence of its key functional groups. The N-H stretching vibrations of the hydrazino group are expected in the 3200-3400 cm⁻¹ region. nih.govlibretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of characteristic bands in the 1500-1650 cm⁻¹ region. researchgate.netlibretexts.org

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazino (-NH₂) | 3200 - 3400 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2850 - 2980 |

| C=C / C=N Stretch | Quinoline Ring | 1500 - 1650 |

| N-H Bend | Hydrazino (-NH₂) | 1590 - 1650 |

| C-H Bend | Ethyl Group | 1370 - 1470 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the definitive, unambiguous determination of the molecular structure in the solid state. researchgate.net This technique requires the growth of a suitable single crystal of the compound. When a crystal is irradiated with X-rays, the electrons diffract the beams in a specific pattern, which can be mathematically analyzed to generate a three-dimensional model of the electron density within the crystal.

An XRD analysis of this compound would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the quinoline ring and substituents.

Conformation: Determining the exact spatial orientation of the ethyl and hydrazino groups relative to the quinoline plane.

Crystal Packing: Revealing how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Identifying and quantifying hydrogen bonds (e.g., involving the hydrazino group and the chloride counter-ion) and π-π stacking interactions between the quinoline rings, which govern the solid-state architecture. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the electronic absorption (UV-Vis) spectroscopy of this compound could be located. Research articles detailing the synthesis and characterization of this particular compound, including its UV-Vis spectral properties such as absorption maxima (λmax), molar absorptivity (ε), and the influence of various solvents on its electronic transitions, are not available in the public domain.

The electronic absorption spectrum of a molecule is determined by its unique chemical structure, including the arrangement of chromophores and auxochromes. For quinoline derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic quinoline ring system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the ring.

In the case of this compound, one would expect the hydrazino (-NHNH2) group at the C4 position and the ethyl (-CH2CH3) group at the C6 position to influence the electronic transitions of the quinoline core. The hydrazino group, with its lone pairs of electrons on the nitrogen atoms, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The ethyl group, being an alkyl substituent, would likely have a smaller effect. Furthermore, the protonation of the quinoline nitrogen and/or the hydrazino group in the hydrochloride salt form would also significantly impact the electronic environment and, consequently, the UV-Vis absorption spectrum.

The polarity of the solvent used for analysis can also induce shifts in the absorption bands. For π→π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift, while for n→π* transitions, a hypsochromic (blue) shift is generally observed.

Without direct experimental evidence from peer-reviewed sources, any detailed discussion or presentation of data in tabular format for this compound would be speculative. Therefore, to maintain scientific accuracy and adhere to the strict inclusion criteria of this article, no data tables or detailed research findings on the UV-Vis spectroscopy of this specific compound can be presented.

Computational Chemistry Investigations of 4 Hydrazino 6 Ethylquinoline Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 4-Hydrazino-6-ethylquinoline hydrochloride. DFT methods are employed to determine the electronic structure of the molecule, from which a wide array of properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that seeks the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as the ethyl and hydrazino groups can rotate, leading to different spatial arrangements (conformers) with varying energies. Computational methods can systematically explore these possibilities to identify the global minimum energy structure and other low-energy conformers that might be present under experimental conditions. These calculations are often performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide reliable geometries for organic molecules. physchemres.org The optimized geometry is the foundation for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. conicet.gov.ar The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov DFT calculations can provide both the energies of these orbitals and their spatial distributions, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich quinoline ring system and the hydrazino group, while the LUMO may be distributed over the aromatic system.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.75 |

Note: The values in this table are illustrative and representative of similar heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the strength of intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer (donor-acceptor interactions).

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov The computed frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be correlated with the peaks observed in the experimental spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. physchemres.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. This information can be used to simulate the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorption bands.

Table 2: Predicted Spectroscopic Data Example

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | 7.2-8.5 (aromatic), 4.1 (NH), 2.8 (CH2), 1.3 (CH3) |

| 13C NMR | Chemical Shift (ppm) | 110-150 (aromatic), 28 (CH2), 15 (CH3) |

| IR | Vibrational Frequency (cm-1) | ~3300 (N-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups and aromatic systems.

Reaction Mechanism Studies through Computational Methods

Beyond static molecular properties, computational chemistry can also be used to explore the dynamics of chemical reactions involving this compound.

When this compound participates in a chemical reaction, it proceeds through a high-energy transition state that connects the reactants and products. Locating and characterizing these transition states is crucial for understanding the reaction mechanism, kinetics, and selectivity.

Computational methods can be employed to search for transition state geometries and calculate their energies. This information allows for the determination of the activation energy barrier for the reaction, which is a key factor in determining the reaction rate. By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. For instance, in reactions involving the hydrazino group, such as the formation of hydrazones, transition state analysis can elucidate the step-wise mechanism of the condensation reaction.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific research reveals a notable absence of specific computational chemistry investigations for the compound this compound. Despite targeted searches for solvent effects modeling, Quantitative Structure-Property Relationship (QSPR) studies, and molecular dynamics simulations, detailed scholarly articles focusing solely on this particular molecule could not be identified.

While the broader family of quinoline and quinazoline (B50416) derivatives has been the subject of extensive computational analysis in medicinal and materials chemistry, the specific hydrochloride salt of 4-Hydrazino-6-ethylquinoline appears to be an area with limited publicly available research data pertaining to the requested computational methodologies.

Efforts to locate research detailing the computational investigation of this compound did not yield specific studies that would allow for a thorough and accurate discussion of the topics outlined. The scientific community has explored related heterocyclic systems, often as part of drug discovery programs targeting diseases like tuberculosis or cancer. These studies frequently employ the very computational techniques requested—such as molecular dynamics simulations to understand the stability of compounds when bound to biological targets and QSPR to predict activities of a series of related structures.

However, the strict focus on this compound, as per the user's request, precludes the inclusion of data from these related but structurally distinct molecules. Extrapolating findings from other compounds would not provide a scientifically accurate representation of the specific conformational flexibility, solvation effects, or reactivity of the target molecule.

Therefore, the generation of an article with the requested detailed sections and data tables on the computational chemistry of this compound is not possible at this time due to the lack of specific source material in the accessible scientific literature. Further original research would be required to produce the specific data needed to populate the outlined sections.

Derivatization Strategies and Synthesis of Analogues of 4 Hydrazino 6 Ethylquinoline Hydrochloride

Synthesis of Schiff Bases (Hydrazones) and their Structural Diversity

The synthesis of Schiff bases, also known as hydrazones, represents a fundamental derivatization strategy for 4-Hydrazino-6-ethylquinoline hydrochloride. This transformation is typically achieved through a condensation reaction between the terminal nitrogen atom of the hydrazino group and the carbonyl carbon of various aldehydes and ketones. The reaction is straightforward, often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid.

The terminal nitrogen of the hydrazino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, resulting in the formation of a stable carbon-nitrogen double bond (azomethine group), which is characteristic of hydrazones. This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the quinoline (B57606) core, depending on the structure of the carbonyl compound used.

The structural diversity of the resulting hydrazones is vast. By varying the aldehyde or ketone reactant, a multitude of derivatives can be generated, incorporating aliphatic, aromatic, and other heterocyclic moieties. This modularity allows for the fine-tuning of the molecule's steric and electronic properties. For instance, the reaction of a hydrazinoquinoline precursor with various aliphatic and alicyclic ketones under microwave-assisted conditions has been shown to produce a library of diverse hydrazide-hydrazone derivatives in high yields.

Below is a table illustrating the synthesis of representative Schiff bases from a generic hydrazinoquinoline precursor.

| Aldehyde/Ketone Reactant | Resulting Schiff Base (Hydrazone) Structure |

| Benzaldehyde | (E)-N'-(phenylmethylene)quinoline-hydrazide |

| Acetone | N'-(propan-2-ylidene)quinoline-carbohydrazide |

| 4-Methoxybenzaldehyde | (E)-N'-((4-methoxyphenyl)methylene)quinoline-hydrazide |

| Cyclohexanone | N'-(cyclohexylidene)quinoline-carbohydrazide |

Formation of Annulated Heterocycles (e.g., Pyrazoloquinolines, Triazoloquinolines, Thiadiazoloquinolines)

The hydrazino group in this compound is an excellent building block for constructing annulated (fused) heterocyclic systems. Through cyclization reactions with appropriate reagents, five-membered heterocyclic rings can be fused to the quinoline scaffold, leading to complex polycyclic structures like pyrazoloquinolines, triazoloquinolines, and thiadiazoloquinolines.

Pyrazoloquinolines: These derivatives can be synthesized from 4-hydrazinoquinolines through reactions with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction with β-ketoesters followed by cyclization yields pyrazolo[4,3-c]quinolin-4(5H)-one derivatives. nih.gov An efficient electrochemical synthesis method has been reported for producing pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinoline (B1583878) and various aromatic aldehydes. researchgate.net This process involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization. researchgate.net

Triazoloquinolines: The fusion of a 1,2,4-triazole (B32235) ring to the quinoline system can be achieved through several synthetic routes. A common method involves the reaction of the hydrazinoquinoline with reagents containing a single carbon atom that becomes part of the new ring, such as formic acid or orthoesters. Another approach is the oxidative cyclization of hydrazones derived from aldehydes. For instance, reacting a hydrazinoquinazoline (a related nitrogen-containing heterocycle) with diethyl oxalate (B1200264) leads to an oxaloyl hydrazine (B178648) intermediate that cyclizes to form a triazoloquinazoline. researchgate.net This carbohydrazide (B1668358) can then be used as a key intermediate for further heterocyclic fusions. researchgate.net

Thiadiazoloquinolines: To construct a fused thiadiazole ring, reagents containing both carbon and sulfur are required. A versatile method involves reacting the hydrazino group with carbon disulfide in an alkaline medium, such as potassium hydroxide, to form a potassium dithiocarbazinate salt. researchgate.net This intermediate can then be cyclized. For example, treatment of a carbohydrazide with carbon disulfide and potassium hydroxide, followed by reaction with hydrazine hydrate (B1144303), can yield a 4-amino-4H-1,2,4-triazole-3-thiol derivative, which can be further cyclized into thiadiazole or triazolothiadiazole systems. researchgate.net Alternatively, reacting a thiosemicarbazide (B42300) derivative of quinoline with reagents like concentrated sulfuric acid can induce cyclization to form 1,3,4-thiadiazole (B1197879) rings. scilit.com

| Target Heterocycle | Typical Reagents | Resulting Fused System |

| Pyrazoloquinoline | β-Diketones, β-Ketoesters | Pyrazolo[4,3-c]quinoline |

| Triazoloquinoline | Formic Acid, Diethyl Oxalate, Triethyl Orthoformate | researchgate.netnih.govnih.govTriazolo[4,3-a]quinoline |

| Thiadiazoloquinoline | Carbon Disulfide, Potassium Thiocyanate, Thiophosgene | nih.govresearchgate.netnih.govThiadiazolo[3,2-a]quinoline |

Acylation and Sulfonylation of the Hydrazino Group

The nucleophilic nature of the hydrazino group allows for straightforward acylation and sulfonylation reactions, leading to the formation of stable hydrazide and sulfonohydrazide derivatives, respectively.

Acylation: Acylation introduces an acyl group (R-C=O) onto the terminal nitrogen of the hydrazino moiety. This is typically accomplished by reacting the hydrazinoquinoline with acylating agents such as acid chlorides, anhydrides, or carboxylic acids. When using carboxylic acids, activating agents are often required to facilitate the formation of the amide (hydrazide) bond. For example, 2-hydrazinoquinoline (B107646) can be effectively derivatized by reacting it with carboxylic acids in the presence of 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). nih.govresearchgate.net These reagents activate the carboxylic acid to form an acyloxyphosphonium ion, which is then readily attacked by the hydrazino group to yield the corresponding N-acylhydrazide. nih.govresearchgate.net

Sulfonylation: Sulfonylation involves the reaction of the hydrazino group with a sulfonyl chloride (R-SO2-Cl), resulting in the formation of a sulfonohydrazide. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This process attaches a sulfonyl group to the hydrazine nitrogen, yielding stable derivatives. The synthesis of aryl sulfonyl hydrazides can be achieved by stirring an aryl sulfonyl chloride with hydrazine hydrate in a solvent like methanol. researchgate.net

| Reaction | Reagent | Functional Group Introduced | Product Class |

| Acylation | Carboxylic Acid + DPDS/TPP | Acyl (R-C=O) | Hydrazide |

| Acylation | Acid Chloride (R-COCl) | Acyl (R-C=O) | Hydrazide |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonyl (R-SO2) | Sulfonohydrazide |

Modifications on the Quinoline Ring System via the Hydrazino Moiety

The hydrazino group can serve as a synthetic handle for more profound modifications of the quinoline ring, including its replacement with other functional groups or its participation in complex ring-forming reactions.

One significant transformation is the replacement of the hydrazino group via a Sandmeyer-type reaction. While the classical Sandmeyer reaction starts with an amino group, arylhydrazines can be converted into the requisite arenediazonium salt intermediates in situ through oxidation. For instance, a metal-free method for synthesizing aryl iodides from arylhydrazines involves using iodine as both the oxidant and the iodide source. acs.org Iodine oxidizes the arylhydrazine to the diazonium salt, which is then trapped by the iodide ion to yield the aryl iodide. acs.org This methodology provides a pathway to replace the hydrazino group at the 4-position of the quinoline ring with halogens.

Furthermore, the hydrazino group can participate in unexpected cyclization and dimerization reactions. Under specific conditions, such as heating in pyridine, 4-hydrazinylquinolin-2(1H)-ones can undergo autoxidation. nih.gov This process involves a complex mechanism of nucleophilic substitution, dimerization, and electrocyclic reactions, leading to the formation of elaborate pentacyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines. nih.gov This demonstrates how the hydrazino moiety can be leveraged to construct significantly larger and more complex heterocyclic systems, fundamentally altering the original quinoline scaffold. nih.gov

Role and Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Intermediate for Complex Molecule Synthesis

The molecular architecture of 4-Hydrazino-6-ethylquinoline hydrochloride, featuring a reactive hydrazine (B178648) moiety attached to a quinoline (B57606) scaffold, makes it a valuable intermediate in the synthesis of complex, multi-ring heterocyclic systems. The hydrazine group serves as a potent nucleophile and a precursor for cyclization reactions, enabling the construction of fused-ring structures with diverse applications.

Research on analogous compounds, such as 4-hydrazinylquinolin-2(1H)-ones, has demonstrated their capacity to undergo autoxidation to form complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.com This transformation highlights the utility of the hydrazinoquinoline core in building elaborate molecular frameworks. Similarly, 2-hydrazinoquinazolin-4-ones are regarded as promising synthons for creating a variety of heterocyclic systems with potential pharmacological relevance. nuph.edu.ua

The hydrazine functional group is a key building block for forming new rings. For instance, the aldehyde group of 2-chloroquinoline-3-carbaldehydes can be converted into a hydrazone, which then serves as a starting point for synthesizing a range of fused quinolines, including: rsc.org

Thieno-quinolines

Pyridazino-quinolines

Furo-quinolines

These reactions underscore the role of the hydrazine group as a versatile handle for annulation, allowing chemists to append new heterocyclic rings onto the quinoline framework, thereby accessing novel chemical space.

Ligand Design in Metal-Catalyzed Reactions

The quinoline nucleus, with its nitrogen atom, is a well-established component in the design of ligands for metal-catalyzed reactions. researchgate.net The addition of a hydrazine group at the 4-position, as in this compound, introduces a secondary coordination site, creating possibilities for bidentate or bridging ligands.

Schiff bases derived from hydrazinoquinolines readily form stable complexes with a variety of transition metal ions. mdpi.com In these complexes, the hydrazone can act as a monobasic bidentate ligand, coordinating to the metal center through an 'NN' binding site. mdpi.com The nitrogen atom of the quinoline ring can also participate in coordination, as seen in various quinoline-based metal complexes. nih.govnih.govacs.org This dual-coordination potential makes hydrazinoquinolines attractive scaffolds for developing catalysts for a range of organic transformations.

Studies on isatinic quinolyl hydrazones show they form chelates with transition metals like palladium, copper, and nickel, with the mode of bonding (e.g., neutral bidentate, monoanionic bidentate) being influenced by the specific metal ion and reaction conditions. nih.gov The synthetic flexibility of these molecules allows for the tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity.

Table 1: Examples of Metal Ions Complexed with Quinoline Hydrazone Derivatives

| Metal Ion | Potential Coordination Geometry | Reference |

|---|---|---|

| Copper(II) | Square-planar | mdpi.com |

| Nickel(II) | Octahedral | mdpi.com |

| Cobalt(II) | Octahedral | mdpi.com |

| Iron(III) | Octahedral | mdpi.com |

Probes for Mechanistic Organic Chemistry Studies

The inherent reactivity of the hydrazine functional group makes it a valuable tool for probing reaction mechanisms and biological processes. Hydrazine is an electron-rich moiety capable of reacting through both polar and radical-based pathways, allowing it to target a wide array of electrophilic species. biorxiv.orgnih.gov

This reactivity has been harnessed to develop versatile chemoproteomic probes for studying cofactor-dependent enzymes. biorxiv.org These hydrazine-based probes can covalently target active sites in multiple enzyme classes, enabling researchers to identify specific inhibitors and investigate enzyme function. nih.gov For example, mechanistic studies of related 2-arylquinazolin-4-hydrazines have revealed their function as nitric oxide (NO) donor agents, a key insight into their biological activity. acs.org

Furthermore, the specific and rapid reaction of hydrazine with certain functional groups, such as aldehydes, has been exploited to create fluorescent probes. BODIPY-substituted hydrazine, for instance, reacts with formaldehyde (B43269) to form a fluorescent hydrazone, providing a more than 900-fold "turn-on" fluorescence response that can be used for detection in biological systems. acs.org This principle can be applied to design probes for studying reactions involving carbonyl compounds or for detecting the presence of hydrazine itself. rsc.org

Precursor for Optoelectronic Materials

Quinoline and its derivatives are recognized for their promising electronic and photophysical properties, making them attractive building blocks for optoelectronic materials. ankara.edu.trmdpi.com These compounds are frequently incorporated into materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.netbohrium.comacs.org

The extended π-conjugated system of the quinoline ring is central to its electronic properties. The introduction of functional groups, such as the hydrazino group, provides a means to modify and tune these properties. For example, functionalized pyridazines, which can be synthesized from hydrazinoquinoline precursors, possess electron-deficient characteristics that are desirable for electrochromic materials. mdpi.com Research on diquinoline derivatives has demonstrated that modifications to the molecular geometry and the inclusion of different heteroatoms significantly influence their electrochemical and optical properties for potential use in OLEDs. acs.org

Computational and experimental studies on novel quinoline derivatives focus on analyzing their HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps to predict their utility in optoelectronic applications. ankara.edu.tr The ability to convert the hydrazine group into hydrazones and other derivatives offers a strategic pathway to create novel π-conjugated systems with tailored absorption and emission characteristics suitable for advanced materials. nih.govresearchgate.net

Role in Green Chemistry Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact. researchgate.nettandfonline.comresearchgate.net These methodologies focus on minimizing waste, using less hazardous solvents, and reducing energy consumption. This compound and related compounds benefit from these advancements, both in the synthesis of the core quinoline structure and in reactions involving the hydrazine group.

Key green chemistry approaches relevant to this class of compounds include:

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has been shown to be an efficient, environmentally friendly method for synthesizing hydrazine carboxamides and other hydrazine derivatives. These reactions are often faster and produce higher yields compared to conventional heating methods. nih.govtandfonline.comfigshare.comresearchgate.net

Use of Green Solvents: Traditional organic solvents are being replaced with more benign alternatives such as water, ethanol (B145695), or water-glycerol mixtures. researchgate.nettandfonline.comnih.gov

Advanced Catalysis: The development of nanocatalysts and reusable catalysts provides an effective and sustainable option for synthesizing quinoline derivatives, often with improved reaction times and yields under milder conditions. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Hydrazine Derivatives

| Method | Conditions | Reaction Time | Solvents | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional | Heating/Reflux | 1 - 48 hours | Ethanol, Glacial Acetic Acid | Established procedure | nih.gov |

These sustainable practices not only make the synthesis of these valuable chemical intermediates more efficient but also align with the broader goal of developing more environmentally responsible chemical processes.

Q & A

Q. Key Considerations :

- Purification via column chromatography (petroleum ether:EtOAc gradients) improves purity .

- Yields depend on reaction time, temperature, and stoichiometric ratios (e.g., excess hydrazine ensures complete substitution).

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Q. Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables: temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF) .

- Byproduct Mitigation :

- Low-Temperature Control : Reduces competing Friedel-Crafts side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., C4 with a chloro group) before ethylation .

- In Situ Monitoring : Employ HPLC to track intermediate formation and adjust conditions dynamically .

Advanced: How should spectral data contradictions (e.g., unexpected peaks in NMR) be resolved?

Q. Methodological Answer :

Repetition : Re-run experiments under identical conditions to rule out procedural errors.

Advanced Techniques :

- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to clarify ambiguous assignments.

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .

Computational Validation : Compare experimental chemical shifts with DFT-calculated values (software: Gaussian, ORCA) .

Case Study : In 4-Chloro-6,7-dimethoxyquinoline, intramolecular C–H⋯Cl interactions caused unexpected splitting, resolved via X-ray analysis .

Safety: What are the critical handling protocols for this compound given its reactivity?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .

- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How can computational modeling predict the biological activity of 4-Hydrazino-6-ethylquinoline derivatives?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors).

QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using ML algorithms (Random Forest, SVM) .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (software: GROMACS) .

Key Insight : Hydrazino groups enhance hydrogen-bonding potential, critical for target engagement .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.